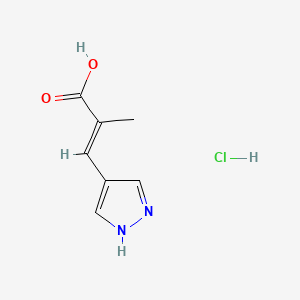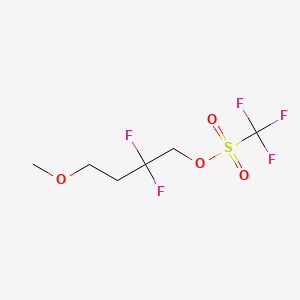
2,2-Difluoro-4-methoxybutyltrifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct chemical properties. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-methoxybutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Aplicaciones Científicas De Investigación
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The difluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-difluoroethyl trifluoromethanesulfonate
- 2,2,2-trifluoroethyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and methoxy groups, which provide distinct electronic and steric effects. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H9F5O4S |
|---|---|
Peso molecular |
272.19 g/mol |
Nombre IUPAC |
(2,2-difluoro-4-methoxybutyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F5O4S/c1-14-3-2-5(7,8)4-15-16(12,13)6(9,10)11/h2-4H2,1H3 |
Clave InChI |
JTFFVBSMSNTDSH-UHFFFAOYSA-N |
SMILES canónico |
COCCC(COS(=O)(=O)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


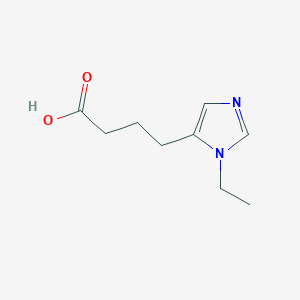
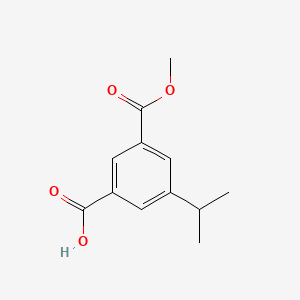
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
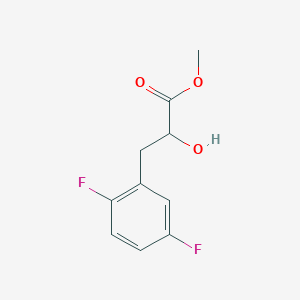
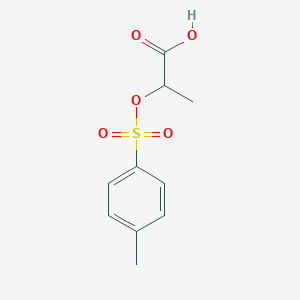
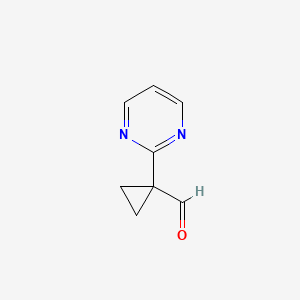
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

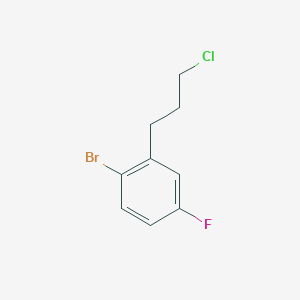
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
